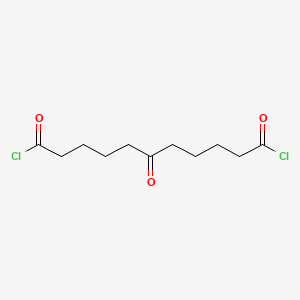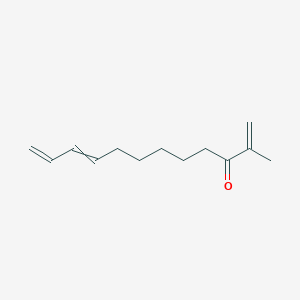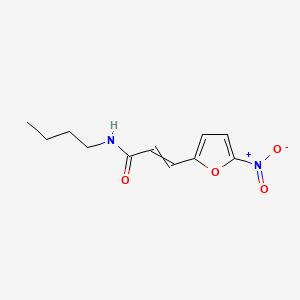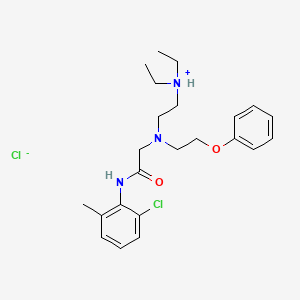
6'-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, diethylaminoethyl, phenoxyethyl, and acetotoluidide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a suitable precursor, followed by the introduction of diethylaminoethyl and phenoxyethyl groups through nucleophilic substitution reactions. The final step often involves the acetylation of the toluidide moiety under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide
- 2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-toluidide hydrochloride
Uniqueness
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
102489-54-3 |
|---|---|
Molecular Formula |
C23H33Cl2N3O2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(2-phenoxyethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32ClN3O2.ClH/c1-4-26(5-2)14-15-27(16-17-29-20-11-7-6-8-12-20)18-22(28)25-23-19(3)10-9-13-21(23)24;/h6-13H,4-5,14-18H2,1-3H3,(H,25,28);1H |
InChI Key |
OWGLUEIRSNIQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


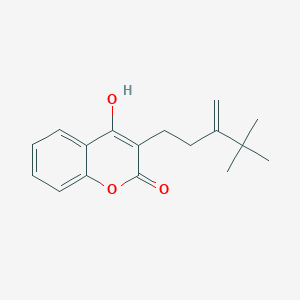
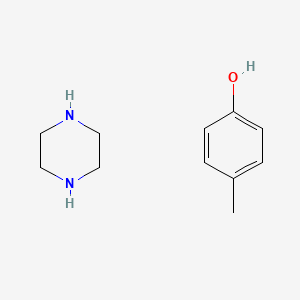
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
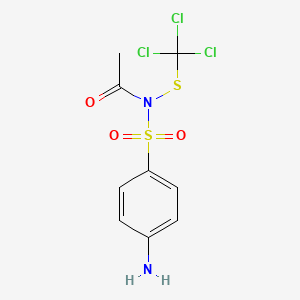
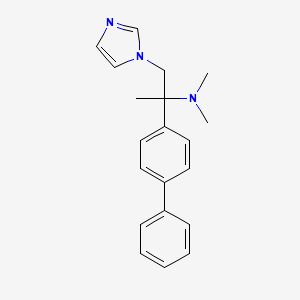
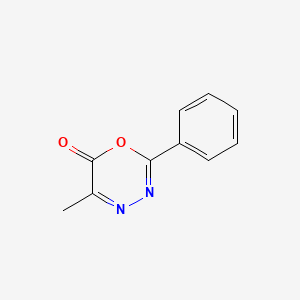
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
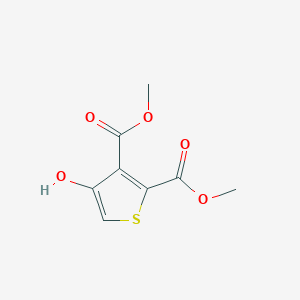
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
